molecular formula C10H12O5 B1582449 2,4,6-Trimethoxybenzoic acid CAS No. 570-02-5

2,4,6-Trimethoxybenzoic acid

Cat. No. B1582449
CAS RN: 570-02-5
M. Wt: 212.2 g/mol
InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N
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Patent
US09115066B2

Procedure details

2,4,6-trimethoxybenzoic acid (5.61 g, 26.42 mmol) was suspended in 20 mL of methanol. Concentrated sulfuric acid (1 mL) was added to the mixture, and the reaction heated to reflux for 24 hrs. The reaction was cooled to room temperature, and the methanol removed in vacuo. The residues were taken up in 50 mL 5% NaHCO3 and extracted with hexane until all the solids had dissolved. The hexane extract was dried over anhydrous Na2SO4, filtered, and the volatiles were removed in a rotary evaporator to dryness to give the desired product, methyl 2,4,6-trimethoxybenzoate, as a white crystalline solid.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[C:4]=1[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:15][O:14][C:8]1[CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([O:7][CH3:21])=[O:6]

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1)OC)OC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the methanol removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane until all the solids
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in a rotary evaporator to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OC)C(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.